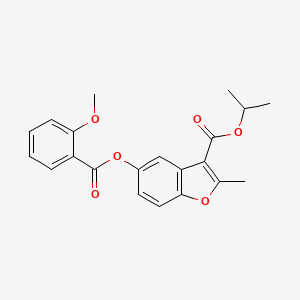

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, also known as IMB-7, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Anticonvulsant Activity

The combination of l-menthone (a cyclic terpene) and phenoxyacetic acid residues in (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones holds promise for anticonvulsant drug development. l-menthone acts as a modulator of GABA A receptors, while phenoxyacetic acid derivatives exhibit peripheral nociceptive effects and neuroprotective properties. By merging these moieties, researchers aim to create compounds that simultaneously target multiple pharmacological pathways .

TRP Channel Modulation

Transient receptor potential (TRP) channels play crucial roles in sensory perception and pain signaling. Some terpenoids, including l-menthone, can bind to TRP channels (e.g., TRPM8). Investigating the effects of (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones on TRP channels could reveal novel pain relief mechanisms .

Antiproliferative Properties

Exploring the antiproliferative effects of this compound against cancer cell lines (such as HL-60 cervical carcinoma and promyelocytic leukemia) is essential. Researchers can assess its cytotoxicity and potential as an anticancer agent .

Antiviral Activity

Given the importance of antiviral agents, evaluating (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones against viral infections could yield valuable insights. In vitro studies can determine their efficacy against specific viruses .

Neuroprotective Effects

Considering the neuroprotective potential of phenoxyacetic acid derivatives, investigating whether (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones exhibit similar effects is worthwhile. Neuroprotection is critical in various neurological disorders .

Propriétés

IUPAC Name |

propan-2-yl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-14(11-16(18)19)27-20(22)15-7-5-6-8-17(15)24-4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXDNZGQDORYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/no-structure.png)

![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)

![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)